- Technological improvements for synthesizing 4,4'-diaminodiphenylamine-2-sulfonic acidRanliao Gongye, 2002, 39(4), 32-34,
Cas no 96-73-1 (2-Chloro-5-nitrobenzenesulfonic acid)
96-73-1 structure
2-Chloro-5-nitrobenzenesulfonic acid Properties
Names and Identifiers
-
- 2-Chloro-5-nitrobenzenesulfonic acid
- 2-Chloro-5-nitrobenzenesulfonic Acid Discontinued. Please see C373875.
- 2-Chloro-5-nitro-benzenesulfonic Acid
- 2-Chloro-5-nitrobenzenesulfonic Acid Discontinued. Please see C373875.
- 3-Sulfo-4-chloronitrobenzene
- 4-chloro-3-sulphonitrobenzene
- 4-nitrochloro benzene-2-sulphonic acid
- 5-nitro-2-chlorobenzenesulfonic acid
- 6-chloro-3-nitrobenzenesulfonic acid
- Benzenesulfonic acid,2-chloro-5-nitro
- p-Nitrochlorobenzene-o-sulfonic acid
- 2-chloro-5-nitrobenzenesulphonic acid
- 2-Chloro-5-nitrobenzenesulfonic acid (ACI)
- 1-Chloro-4-nitrobenzene-2-sulfonic acid
- 4-Chloro-1-nitro-3-sulfobenzene
- 4-Nitro-1-chlorobenzene-2-sulfonic acid
- 4-Nitro-2-sulfochlorobenzene
- NSC 5375
- Benzenesulfonic acid, 2chloro5nitro
- MFCD00065336
- 96-73-1
- NS00005216
- AI3-08898
- Benzenesulfonic acid, 2-chloro-5-nitro-
- DTXSID3059137
- 4-Nitrochlorobenzene-2-sulfonic acid
- 2-CHLORO-5-NITROBENZENE SULFONIC ACID
- NSC-5375
- AKOS016004590
- p-Nitrochlorbenzol-o-sulfosaure
- 2-Chloro-5-nitrobenzenesulphonic acid
- NSC5375
- Discontinued. Please see C373875
- CS-0335834
- 2-CHLORO-5-NITROBENZENESULFONICACID
- 2Chloro5nitrobenzenesulphonic acid
- DTXCID4048987
- SCHEMBL390493
- 2-chloro-5-nitro-benzenesulfonic acid
- 2--Chloro-5-nitro benzene sulphonic acid
- E70395
- EINECS 202-528-9
- W-100134
- 2-chloro-5-nitro-Benzenesulfonic acid
- +Expand
-
- MFCD00065336
- GNTARUIZNIWBCN-UHFFFAOYSA-N
- 1S/C6H4ClNO5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H,11,12,13)
- [O-][N+](C1C=C(S(O)(=O)=O)C(Cl)=CC=1)=O
Computed Properties
- 236.949871g/mol
- 0
- 1.1
- 1
- 5
- 1
- 236.949871g/mol
- 236.949871g/mol
- 109Ų
- 14
- 318
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 3.09890
- 108.57000
- 1.6000 (estimate)
- °Cat760mmHg
- >300°C
- °C
- Yellowish brown solid
- 1.651 (estimate)
2-Chloro-5-nitrobenzenesulfonic acid Security Information
- H317-H319
- P280-P305+P351+P338
- Warning
2-Chloro-5-nitrobenzenesulfonic acid Customs Data
- 2904909090
-
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Chloro-5-nitrobenzenesulfonic acid Price
2-Chloro-5-nitrobenzenesulfonic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Fuming sulfuric acid ; 0 °C → 110 °C; overnight, 110 °C; 110 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ; 5 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 5 °C
Reference
- Development of benzenesulfonamide derivatives as potent glutathione transferase omega-1 inhibitorsJournal of Medicinal Chemistry, 2020, 63(6), 2894-2914,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Fuming sulfuric acid ; 6 h, 110 - 115 °C; cooled
1.2 Reagents: Sodium chloride Solvents: Water ; 0.5 h, 5 - 10 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 0.5 h, 5 - 10 °C
Reference
- Synthesis and evaluation of novel monosubstituted sulfonylurea derivatives as antituberculosis agentsEuropean Journal of Medicinal Chemistry, 2012, 50, 18-26,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ; 16 h, rt → 120 °C
Reference
- Preparation of N-hydroxyamides omega-substituted with tricyclic groups as histone deacetylase inhibitors, their preparation and use in pharmaceutical formulations, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ; 18 h, 120 °C
Reference
- Preparation of substituted phenylsulfonylurea compounds as thromboxane receptor binding agents useful for treating proliferative disorders and viral infections, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
Reference
- Preparation of sulfonic acids by sulfonation of hydrocarbons with sulfur trioxide, Japan, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- Preparation of 2-chloro-5-nitro- and 4-chloro-3-nitrobenzenesulfonyl chloride, European Patent Organization, , ,
Synthetic Circuit 10
Synthetic Circuit 11
2-Chloro-5-nitrobenzenesulfonic acid Preparation Products
2-Chloro-5-nitrobenzenesulfonic acid Suppliers
Hubei XinHongli Chemical Co., Ltd.
Audited Supplier
(CAS:96-73-1)
ZHU YU WEI
15172537016
1018283355@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:96-73-1)
TANG SI LEI
15026964105
2881489226@qq.com
2-Chloro-5-nitrobenzenesulfonic acid Related Literature
-
1. Electrophile-mediated cyclisations: regioselective synthesis of substituted cyclic nitrones and crystal structures of the nitrone cycloadductsDavid C. Lathbury,Robert W. Shaw,Paul A. Bates,Michael B. Hursthouse,Timothy Gallagherb J. Chem. Soc. Perkin Trans. 1 1989 2415
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2. Hydride-bridged heterobimetallic complexes of gallium and zinc: the first X-ray structural determination of the gah4 –moietyGeorge A. Koutsantonis,Fu Chin Iee,Colin L. Raston –moiety. George A. Koutsantonis Fu Chin Iee Colin L. Raston J. Chem. Soc. Chem. Commun. 1994 1975
-
Xi Zhang,Xinbei Jia,Weihang Tong,Hui Chen,Ning Lei,Guangrun Li,Jun Tai,Pengfei Li RSC Adv. 2022 12 33091
-
4. Re6S12, a new binary rhenium cluster chalcogenideAlexandr Nemudry,Robert Sch?llhorn J. Chem. Soc. Chem. Commun. 1994 2617
-
A. Ramesh Analyst 1998 123 1799
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6. Aziridination of alkenes with 3-acetoxyaminoquinazolinones in the presence of hexamethyldisilazaneRobert S. Atkinson,Emma Barker,Sabri Ulukanli J. Chem. Soc. Perkin Trans. 1 1998 583
-
Chatla Naga Babu,Katam Srinivas,Ganesan Prabusankar Dalton Trans. 2016 45 6456
-
8. Aziridination of alkenes with 3-acetoxyaminoquinazolinones in the presence of hexamethyldisilazaneRobert S. Atkinson,Emma Barker,Sabri Ulukanli J. Chem. Soc. Perkin Trans. 1 1998 583
-
Jingyi Yang,Yong Zhang,Yang Lu Anal. Methods 2022 14 1872
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:96-73-1)2-Chloro-5-nitrobenzenesulfonic acid
99%
100g
339.0